molecular formula C7H8Br2S B13184493 3-Bromo-2-(3-bromopropyl)thiophene

3-Bromo-2-(3-bromopropyl)thiophene

Cat. No.: B13184493
M. Wt: 284.01 g/mol
InChI Key: OJWQJKQNUNEUHU-UHFFFAOYSA-N
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Description

3-Bromo-2-(3-bromopropyl)thiophene is an organosulfur compound with the molecular formula C7H8Br2S. This compound is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(3-bromopropyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-(3-bromopropyl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(3-bromopropyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-2-(3-bromopropyl)thiophene depends on its application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The presence of bromine atoms can influence the compound’s reactivity and interaction with other molecules, affecting the overall performance of the material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(3-bromopropyl)thiophene is unique due to the presence of a bromopropyl group, which provides additional sites for chemical modification and functionalization. This makes it a versatile building block for the synthesis of more complex molecules and materials .

Properties

Molecular Formula

C7H8Br2S

Molecular Weight

284.01 g/mol

IUPAC Name

3-bromo-2-(3-bromopropyl)thiophene

InChI

InChI=1S/C7H8Br2S/c8-4-1-2-7-6(9)3-5-10-7/h3,5H,1-2,4H2

InChI Key

OJWQJKQNUNEUHU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CCCBr

Origin of Product

United States

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